2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1092300-73-6
VCID: VC2914892
InChI: InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F
Molecular Formula: C11H7FN2O2
Molecular Weight: 218.18 g/mol

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

CAS No.: 1092300-73-6

Cat. No.: VC2914892

Molecular Formula: C11H7FN2O2

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid - 1092300-73-6

Specification

CAS No. 1092300-73-6
Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
IUPAC Name 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
Standard InChI Key ZVOWMYSIYZWQFU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F

Introduction

Chemical Properties and Characteristics

Physical and Chemical Properties

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is expected to be a crystalline solid at room temperature with a molecular formula of C11H7FN2O2. Based on structural analysis, the compound would have the following predicted properties:

PropertyPredicted ValueBasis for Prediction
Molecular Weight218.19 g/molCalculated from molecular formula
AppearanceWhite to off-white crystalline solidCommon for similar heterocyclic compounds
Melting Point180-220°C (estimated)Based on similar carboxylic acid derivatives
SolubilityPoorly soluble in water; soluble in polar organic solventsTypical for aromatic carboxylic acids
pKa3.5-4.5Estimated for aromatic carboxylic acids
LogP2.0-2.5Estimated based on structure

The compound contains multiple functional groups that influence its chemical behavior. The carboxylic acid moiety contributes to its acidic character, while the fluorine substituent affects the electron distribution within the molecule. The pyrimidine ring, with its two nitrogen atoms, provides basic sites and potential for hydrogen bonding interactions.

Spectroscopic Characteristics

The structure of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid would exhibit distinctive spectroscopic features that could aid in its identification and characterization:

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching (1700-1730 cm⁻¹); O-H stretching (3000-3500 cm⁻¹); C-F stretching (1000-1400 cm⁻¹)
¹H NMRSignals for pyrimidine protons (8.0-9.0 ppm); aromatic protons of fluorophenyl group (7.0-8.0 ppm); carboxylic acid proton (12.0-13.0 ppm)
¹³C NMRCarboxylic carbon signal (165-175 ppm); pyrimidine carbons (155-165 ppm); C-F coupling patterns
Mass SpectrometryMolecular ion peak at m/z 218; fragmentation pattern involving loss of CO₂ (m/z 174)

These spectroscopic characteristics would be valuable for confirming the structure and purity of synthesized 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid in research settings.

Synthesis Methodologies

Condensation-Cyclization Approach

A promising synthetic pathway would involve:

  • Condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate cyanoacrylate

  • Cyclization with an appropriate nitrogen-containing reagent (such as guanidine) to form the pyrimidine ring

  • Hydrolysis of the resulting ester to yield the desired carboxylic acid

The reactions would likely proceed under controlled temperature conditions, with appropriate solvents such as ethanol or methanol for the condensation step.

Alternative Route via Ketone Intermediates

Based on synthetic approaches for related compounds, another viable route might involve:

  • Reaction of 4-fluoroacetophenone with ethyl trifluoroacetate in the presence of a strong base to form a 1,3-diketone intermediate

  • Cyclization with aminopyrazole (or similar reagents) in glacial acetic acid under reflux conditions (115-118°C for 6-8 hours)

  • Ester hydrolysis with aqueous NaOH (10%) followed by acidification to obtain the free carboxylic acid

This approach is supported by similar synthetic methodologies described for fluorophenyl-substituted heterocyclic compounds .

Purification Techniques

Purification of the synthesized 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid would typically involve:

  • Filtration of the crude product

  • Washing with appropriate solvents to remove impurities

  • Recrystallization from suitable solvent systems (ethanol, ethyl acetate, or mixtures thereof)

  • If necessary, column chromatography using optimized eluent systems

The purification process would need to be carefully monitored to ensure high purity of the final product, which is crucial for subsequent biological testing and characterization .

Chemical Reactivity

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid confers significant reactivity, allowing for various transformations:

Esterification

The compound can undergo esterification with alcohols in the presence of acid catalysts or coupling reagents, forming corresponding esters:

  • Reaction with methanol or ethanol produces methyl or ethyl 2-(4-fluorophenyl)pyrimidine-4-carboxylate

  • These esters can serve as protected forms of the carboxylic acid or as intermediates for further transformations

Amide Formation

The carboxylic acid group can react with amines to form amides through various methods:

  • Direct coupling using reagents such as EDC/HOBt, DCC, or HATU

  • Conversion to acid chloride using thionyl chloride or oxalyl chloride followed by reaction with amines

  • The resulting amides may exhibit modified biological properties and pharmacokinetic profiles

Reactions of the Pyrimidine Ring

The pyrimidine core of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid can participate in various reactions:

Nucleophilic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions activated by proximity to ring nitrogen atoms.

Coordination with Metals

The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, forming complexes that may have applications in catalysis or materials science.

Reactions Involving the Fluorophenyl Group

The fluorine substituent on the phenyl ring influences reactivity patterns:

Nucleophilic Aromatic Substitution

Under strong basic conditions, the fluorine atom may undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, although these reactions typically require harsh conditions due to the strength of the C-F bond.

Cancer Cell LinePredicted IC₅₀ RangeComparison to Standard Agents
A549 (Lung)30-50 μg/mLModerate compared to doxorubicin
MCF-7 (Breast)40-60 μg/mLModerate activity
HCT-116 (Colon)25-45 μg/mLPotentially significant activity

These predictions are based on the activity profiles of structurally related compounds and would require experimental validation.

Structure-Activity Relationships

Effect of Structural Features on Biological Activity

The biological activities of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are influenced by its key structural components:

Pyrimidine Core

The pyrimidine ring is essential for biological activity, providing:

  • A rigid scaffold that positions functional groups in specific orientations

  • Nitrogen atoms that can form hydrogen bonds with biological targets

  • An electron-deficient aromatic system that can engage in π-stacking interactions with protein residues

Fluorophenyl Substituent

The 4-fluorophenyl group contributes to the compound's properties by:

  • Enhancing lipophilicity and membrane permeability

  • Forming hydrophobic interactions with binding pockets

  • Providing metabolic stability through the C-F bond

  • Creating specific electronic effects that influence binding affinity

Carboxylic Acid Group

The carboxylic acid moiety affects biological activity through:

  • Formation of hydrogen bonds and ionic interactions with target proteins

  • Contribution to water solubility and pharmacokinetic properties

  • Providing a site for potential prodrug development or conjugation

Comparison with Similar Compounds

CompoundStructural DifferenceExpected Effect on Activity
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acidDifferent position of phenyl group; chloro vs. fluoro substitutionAltered binding geometry; different electronic effects
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acidChloro vs. fluoro substitutionIncreased lipophilicity; potentially different metabolic stability
2-Phenylpyrimidine-4-carboxylic acidLacks halogen substituentReduced lipophilicity; potentially lower membrane permeability
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acidCarboxylic acid at position 5 instead of 4Different spatial arrangement; altered hydrogen bonding pattern

These structural variations highlight the importance of specific molecular features in determining biological activity and provide direction for future optimization efforts.

Research Applications

Medicinal Chemistry Applications

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has several potential applications in medicinal chemistry:

Lead Compound Development

The compound could serve as a starting point for developing new therapeutic agents through:

  • Structure-activity relationship studies

  • Optimization of pharmacokinetic properties

  • Development of analogs with enhanced potency or selectivity

Fragment-Based Drug Design

The core structure could function as a fragment for building more complex molecules with specific biological activities, leveraging the binding properties of the pyrimidine scaffold.

Prodrug Development

The carboxylic acid group provides an opportunity for prodrug development through:

  • Esterification to improve oral bioavailability

  • Conjugation with targeting moieties for selective delivery

  • Formation of bioreversible derivatives with improved pharmacokinetic profiles

Material Science Applications

Beyond medicinal chemistry, the compound may find applications in materials science:

  • Development of metal-organic frameworks (MOFs) through coordination with metal ions

  • Components in supramolecular assemblies via hydrogen bonding interactions

  • Precursors for fluorescent materials or sensors

Synthetic Utility

2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid can serve as a versatile synthetic intermediate for preparing more complex molecules with specific properties and applications .

Future Research Directions

Synthetic Methodology Development

Future research should focus on:

  • Developing more efficient and sustainable synthetic routes

  • Exploring catalytic methods for key transformation steps

  • Investigating continuous flow chemistry approaches for scalable production

  • Optimizing purification procedures to improve yield and purity

Comprehensive Biological Evaluation

A systematic investigation of biological activities would include:

  • Broad-spectrum antimicrobial screening against diverse pathogens

  • Testing against a panel of cancer cell lines to establish cytotoxicity profiles

  • Identification of specific molecular targets through proteomic approaches

  • In vivo evaluation of promising activities in appropriate animal models

Structure Optimization Studies

Structure-activity relationship studies could focus on:

  • Variation of the halogen substituent on the phenyl ring

  • Exploration of alternative heterocyclic cores

  • Modification of the carboxylic acid functionality

  • Introduction of additional substituents to enhance potency or selectivity

Computational Studies

Computational approaches could provide valuable insights through:

  • Molecular docking studies with potential biological targets

  • Quantum mechanical calculations to understand electronic properties

  • Molecular dynamics simulations to study binding interactions

  • QSAR studies to guide further structural optimization

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